molecular formula C11H20N4 B1370939 (3-Aminopropyl)(6-methyl-2-propyl-4-pyrimidinyl)amine CAS No. 915882-06-3

(3-Aminopropyl)(6-methyl-2-propyl-4-pyrimidinyl)amine

Cat. No.: B1370939
CAS No.: 915882-06-3
M. Wt: 208.3 g/mol
InChI Key: XMVFPODZSQSFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminopropyl)(6-methyl-2-propyl-4-pyrimidinyl)amine is a chemical compound with the molecular formula C11H20N4 It is known for its unique structure, which includes a pyrimidine ring substituted with a methyl and a propyl group, and an aminopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)(6-methyl-2-propyl-4-pyrimidinyl)amine typically involves the reaction of 6-methyl-2-propyl-4-pyrimidinylamine with 3-bromopropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 6-methyl-2-propyl-4-pyrimidinylamine attacks the bromopropylamine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)(6-methyl-2-propyl-4-pyrimidinyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

(3-Aminopropyl)(6-methyl-2-propyl-4-pyrimidinyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Aminopropyl)(6-methyl-2-propyl-4-pyrimidinyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)(6-methyl-2-ethyl-4-pyrimidinyl)amine: Similar structure but with an ethyl group instead of a propyl group.

    (3-Aminopropyl)(6-methyl-2-butyl-4-pyrimidinyl)amine: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

(3-Aminopropyl)(6-methyl-2-propyl-4-pyrimidinyl)amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of both a methyl and a propyl group, along with the aminopropyl chain, provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

N'-(6-methyl-2-propylpyrimidin-4-yl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-3-5-10-14-9(2)8-11(15-10)13-7-4-6-12/h8H,3-7,12H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVFPODZSQSFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CC(=N1)NCCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650556
Record name N~1~-(6-Methyl-2-propylpyrimidin-4-yl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915882-06-3
Record name N~1~-(6-Methyl-2-propylpyrimidin-4-yl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminopropyl)(6-methyl-2-propyl-4-pyrimidinyl)amine
Reactant of Route 2
Reactant of Route 2
(3-Aminopropyl)(6-methyl-2-propyl-4-pyrimidinyl)amine
Reactant of Route 3
Reactant of Route 3
(3-Aminopropyl)(6-methyl-2-propyl-4-pyrimidinyl)amine
Reactant of Route 4
Reactant of Route 4
(3-Aminopropyl)(6-methyl-2-propyl-4-pyrimidinyl)amine
Reactant of Route 5
Reactant of Route 5
(3-Aminopropyl)(6-methyl-2-propyl-4-pyrimidinyl)amine
Reactant of Route 6
(3-Aminopropyl)(6-methyl-2-propyl-4-pyrimidinyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.